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Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065 Get Quote

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Structure,

Stereochemistry, and Synthesis

Executive Summary
(R)-1-(3,5-difluorophenyl)ethanol is a chiral alcohol of significant interest in the

pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the

defined (R)-stereocenter, make it a valuable and highly sought-after building block for the

synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This

guide provides a comprehensive technical overview of its molecular structure, a detailed

analysis of its absolute stereochemistry based on Cahn-Ingold-Prelog (CIP) rules, expected

analytical characterization data, and a detailed protocol for its efficient asymmetric synthesis

via biocatalysis. The content is intended for researchers, chemists, and professionals in the

field of drug discovery and development.

Introduction: The Significance of a Chiral Building
Block
In modern pharmaceutical development, chirality is a paramount consideration. The three-

dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological

activity, with one enantiomer often being responsible for the desired therapeutic effect while the

other may be inactive or even cause adverse effects. Consequently, the ability to synthesize

enantiomerically pure intermediates is a cornerstone of efficient and safe drug manufacturing.
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(R)-1-(3,5-difluorophenyl)ethanol emerges as a key chiral intermediate in this context. The

presence of the 3,5-difluorophenyl moiety is a common strategy in medicinal chemistry to

enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

The secondary alcohol provides a reactive handle for further molecular elaboration. Its

structural similarity to intermediates used in the synthesis of neuroprotective agents and NK-1

receptor antagonists underscores its potential as a critical component in the development of

novel therapeutics.[1][2][3] This guide aims to provide the core scientific and technical

information required to understand and utilize this valuable compound.

Molecular Structure and Stereochemistry
Chemical Structure and Properties
The fundamental identity of (R)-1-(3,5-difluorophenyl)ethanol is defined by its chemical

formula and physical properties.

Property Value Source

Chemical Name
(R)-1-(3,5-

difluorophenyl)ethanol
IUPAC

Molecular Formula C₈H₈F₂O [4]

Molecular Weight 158.14 g/mol [4]

CAS Number 209043-54-1 ((R)-isomer) Internal

Appearance
Colorless to light yellow

liquid/oil
Typical

The molecule consists of a central chiral carbon atom bonded to four different substituents: a

hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,5-difluorophenyl

group.

Caption: 2D representation of (R)-1-(3,5-difluorophenyl)ethanol.

Stereochemistry and Absolute Configuration
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The designation of the chiral center as "(R)" is determined by the Cahn-Ingold-Prelog (CIP)

priority rules.[5][6] This system provides an unambiguous method for defining the absolute

configuration of a stereocenter.

Step-by-Step CIP Priority Assignment:

Identify the Chiral Center: The carbon atom bonded to the hydroxyl group is the stereocenter.

Identify the Four Substituents: The four groups attached to this carbon are: -OH, -C₆H₃F₂

(3,5-difluorophenyl), -CH₃, and -H.

Assign Priorities (1-4): Priority is assigned based on the atomic number of the atom directly

attached to the chiral center. Higher atomic number equals higher priority.[7]

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number

(Z=8).

Priority 2: The Carbon atom of the 3,5-difluorophenyl group (-C₆H₃F₂) and the Carbon of

the methyl group (-CH₃) are tied (Z=6). To break the tie, we examine the atoms they are

bonded to. The phenyl carbon is bonded to other carbons, while the methyl carbon is

bonded only to hydrogens. Therefore, the 3,5-difluorophenyl group has higher priority.

Priority 3: The Carbon atom of the methyl group (-CH₃).

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H)

is pointing away from the viewer (represented by a dashed bond).

Determine Configuration: With the molecule correctly oriented, a path is traced from Priority

1 → Priority 2 → Priority 3.

For (R)-1-(3,5-difluorophenyl)ethanol, this path traces a clockwise direction.

A clockwise direction corresponds to the (R) configuration (from the Latin Rectus for right).

[8]
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Preparation

Bioreduction

Workup & Analysis

1. Culture Growth
(Recombinant E. coli expressing

carbonyl reductase)

2. Cell Harvesting
(Centrifugation)

3. Reaction Setup
- Buffer (e.g., pH 7.0)

- Harvested Cells
- Co-substrate (e.g., Isopropanol)

- Substrate (3,5-Difluoroacetophenone)

4. Incubation
(e.g., 30°C, 200 rpm, 12-24h)

5. Product Extraction
(e.g., with Ethyl Acetate)

6. Analysis
- GC for Conversion
- Chiral HPLC for ee

7. Purification
(Silica Gel Chromatography)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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